1-Bromo-4-(2-phenylethenyl)benzene
Overview
Description
1-Bromo-4-(2-phenylethenyl)benzene is an organic compound with the molecular formula C14H11Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a phenylvinyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-phenylethenyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-phenylethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylvinyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding phenylvinylbenzene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include phenylvinylbenzene.
Scientific Research Applications
1-Bromo-4-(2-phenylethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of biological pathways involving aromatic compounds.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-phenylethenyl)benzene involves its interaction with various molecular targets and pathways. The electrophilic aromatic substitution mechanism is a key pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Comparison with Similar Compounds
1-Bromo-4-methylbenzene: Similar in structure but with a methyl group instead of a phenylvinyl group.
1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a phenylvinyl group.
Uniqueness: 1-Bromo-4-(2-phenylethenyl)benzene is unique due to the presence of the phenylvinyl group, which imparts distinct chemical properties and reactivity compared to other bromobenzene derivatives. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(2-phenylethenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMMKLVIBZWGPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60926732 | |
Record name | 1-Bromo-4-(2-phenylethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60926732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13041-70-8 | |
Record name | 1-Bromo-4-(2-phenylethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60926732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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